N-cyclopentyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-23-16-7-13(8-17(10-16)24-2)11-25-19-21-15(12-26-19)9-18(22)20-14-5-3-4-6-14/h7-8,10,12,14H,3-6,9,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIOKUDTURFLOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NC3CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide typically involves multiple steps, including the formation of the thiazole ring and the introduction of the cyclopentyl and dimethoxybenzyl groups. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Introduction of the Dimethoxybenzyl Group: This step involves the nucleophilic substitution of a dimethoxybenzyl halide with the thiazole intermediate.
Cyclopentyl Group Addition: The final step involves the acylation of the thiazole intermediate with a cyclopentanecarboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-cyclopentyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving thiazole derivatives.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The dimethoxybenzyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Compounds:
N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (23) Substituents: Triazinoindole-thio, cyanomethylphenyl. Properties: Higher molecular weight due to the fused triazinoindole system; cyanomethyl group introduces polarity. Synthesis: Purity >95% via acid-amine coupling .
2-cyano-N-(3,5-dimethoxybenzyl)acetamide (3h) Substituents: 3,5-dimethoxybenzyl, cyano. Properties: Lower molecular weight (M+1 = 235.25) compared to the target compound; cyano group enhances solubility .
2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (19) Substituents: Pyrimidinone-thio, trifluoromethylbenzothiazole. Bioactivity: Reported as a CK1-specific inhibitor, suggesting the 3,5-dimethoxyphenyl group may enhance kinase binding .
N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (26) Substituents: Bromophenyl, triazinoindole-thio. Properties: Bromine increases lipophilicity and molecular weight; may reduce solubility compared to methoxy-substituted analogs .
Table 1: Comparative Analysis of Key Compounds
Key Observations:
- Bioactivity : Compound 19’s CK1 inhibition suggests that the 3,5-dimethoxy aromatic system may stabilize π-π interactions in kinase binding pockets, a feature shared with the target compound .
- Synthetic Feasibility : High purity (>95%) in compounds indicates reliable acid-amine coupling methods, which may extend to the target compound’s synthesis .
Q & A
Basic: What are the optimized synthetic routes for N-cyclopentyl-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide, and how are reaction conditions controlled to maximize yield?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones.
- Step 2 : Thioether linkage formation between the thiazole and 3,5-dimethoxybenzyl mercaptan using base catalysis (e.g., NaOH) in polar aprotic solvents like DMF at 60–80°C .
- Step 3 : Amide coupling between the thiazole-thioether intermediate and cyclopentylamine using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI in dichloromethane .
Optimization Tips : - Use TLC or HPLC to monitor reaction progress and minimize side products.
- Purify intermediates via column chromatography or recrystallization to ensure >95% purity before proceeding .
Basic: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?
- NMR Spectroscopy : H and C NMR identify key groups (e.g., cyclopentyl CH, thiazole C=S, and aromatic methoxy signals). The acetamide NH peak appears near δ 8.7 ppm in DMSO-d .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected ~458.6 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or conformation using SHELX software for refinement .
Basic: What in vitro assays are recommended for preliminary evaluation of its biological activity?
- Antimicrobial Screening : Broth microdilution assays to determine MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria and fungi .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC values .
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
- Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, solvent controls) to minimize variability .
- Meta-Analysis : Compare structural analogs (e.g., substituent effects on thiazole or benzyl groups) to identify trends. For example, replacing methoxy with chloro groups may enhance antimicrobial potency but reduce solubility .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to validate target binding and explain discrepancies in IC values .
Advanced: What strategies are effective for studying the mechanism of action against specific molecular targets?
- Target Identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout libraries .
- Binding Studies : Surface plasmon resonance (SPR) or ITC (Isothermal Titration Calorimetry) to quantify binding affinity (K) .
- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects of target inhibition .
Advanced: How can solubility and stability challenges be addressed during formulation for in vivo studies?
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin-based complexes .
- Stability Testing : Conduct accelerated degradation studies under varying pH/temperature and analyze degradation products via LC-MS .
- Solid-State Characterization : DSC (Differential Scanning Calorimetry) and PXRD (Powder X-ray Diffraction) to identify polymorphic forms with improved bioavailability .
Advanced: What computational approaches are suitable for structure-activity relationship (SAR) studies?
- QSAR Modeling : Train models using bioactivity data from analogs (e.g., substituent electronic parameters, logP) to predict optimal modifications .
- Molecular Dynamics Simulations : Analyze ligand-target binding stability over time (e.g., GROMACS) .
- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with kinase ATP pockets) .
Advanced: How can metabolic stability and toxicity be evaluated preclinically?
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .
- CYP Inhibition : Screen for interactions with cytochrome P450 enzymes using fluorogenic substrates .
- In Silico Toxicity Prediction : Tools like ProTox-II or Derek Nexus to flag hepatotoxicity or mutagenicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
